N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative featuring a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2 and a methyl group at position 2. The benzamide moiety is attached to position 6 of the benzofuran ring.
The synthesis of such compounds typically involves coupling reactions between benzoyl chloride derivatives and appropriately substituted benzofuran amines. Key characterization techniques include 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and substituent orientation .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-19-11-9-17(26-25(28)16-7-5-4-6-8-16)13-22(19)31-24(15)23(27)20-14-18(29-2)10-12-21(20)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYZAKVPRGVWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Structural Overview
The compound features a benzofuran core substituted with a dimethoxybenzoyl group and an amide functional group. Its molecular formula is , indicating a substantial molecular weight and the presence of multiple functional groups that contribute to its reactivity and biological profile .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Binding : It could bind to various receptors, modulating signaling pathways that influence cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit cell proliferation and promote cell cycle arrest highlights its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide | Similar benzofuran core but different substituent | Potentially different biological activity due to the methoxy group's position |
| 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-chlorophenyl)acetamide | Contains chlorine substituents | May exhibit distinct pharmacological properties due to halogen presence |
| 2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | Features thiazole and thiophene rings | Different heterocyclic structures may lead to varied biological activities |
This table illustrates how variations in substituents can significantly affect the biological activity of related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited growth in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Research published in Phytotherapy Research reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
- Mechanistic Insights : A study in Bioorganic & Medicinal Chemistry Letters explored the interaction of this compound with specific enzymes involved in cancer metabolism, providing insights into its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be compared to related benzamide and benzofuran derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings and Differences
Rip-B’s 3,4-dimethoxyphenethyl group is associated with moderate antimicrobial activity, suggesting that substituent positioning (2,5 vs. 3,4) significantly impacts biological outcomes . The chloro-substituted derivative () exhibits increased molecular weight and polarity, which may alter pharmacokinetic properties such as solubility and membrane permeability compared to the parent compound .
Synthetic Accessibility :
- Compounds like Rip-B () are synthesized in high yields (~80%) via direct coupling of benzoyl chloride with amines, whereas the target compound likely requires multi-step protocols due to its benzofuran core and multiple substituents .
Spectroscopic Characterization :
- 1H NMR data for benzamide derivatives consistently show aromatic proton signals between δ 6.5–8.0 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm (e.g., Rip-B in ). The target compound’s 3-methyl group would produce a distinct singlet at δ ~2.5 ppm .
The chloro-substituted analog () may serve as a lead compound in anticancer research, as halogenated benzamides are often explored for their cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
